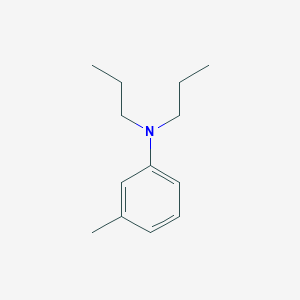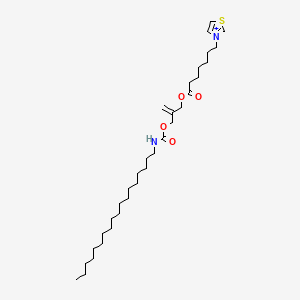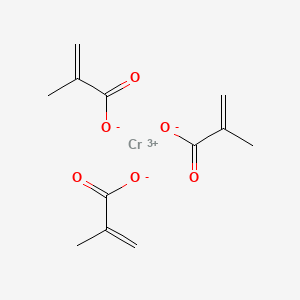
Chromium methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium methacrylate is a coordination compound where chromium is bonded to methacrylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium methacrylate can be synthesized through various methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs under mild conditions, with the chromium chloride being dissolved in an appropriate solvent, such as water or ethanol, and then reacted with methacrylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other carboxylic acids or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) compounds .
Aplicaciones Científicas De Investigación
Chromium methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium with various molecular targets. In catalytic applications, chromium acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, chromium may interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Chromium acetate: Another chromium carboxylate compound with similar coordination properties.
Chromium chloride: A simpler chromium compound often used as a precursor in the synthesis of chromium methacrylate.
Uniqueness
This compound is unique due to its methacrylate ligands, which provide specific reactivity and properties not found in other chromium compounds. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Continued study and development of this compound are likely to yield new and exciting applications in the future.
Propiedades
Número CAS |
26416-07-9 |
|---|---|
Fórmula molecular |
C12H15CrO6 |
Peso molecular |
307.24 g/mol |
Nombre IUPAC |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


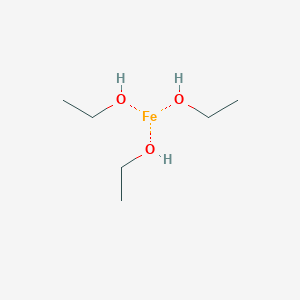
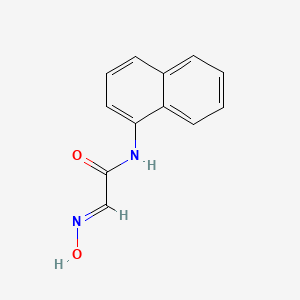
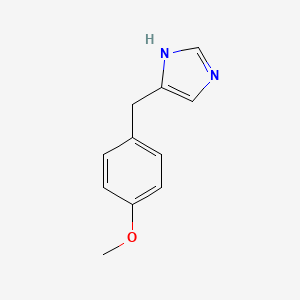
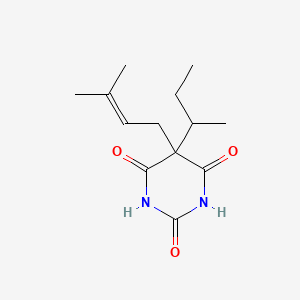
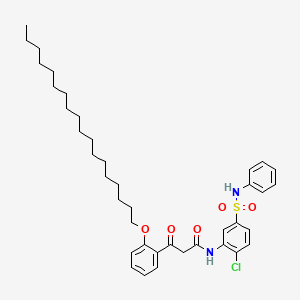
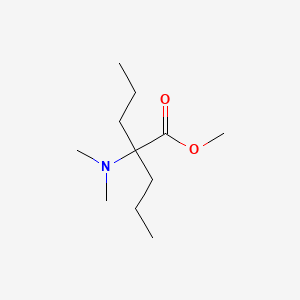

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
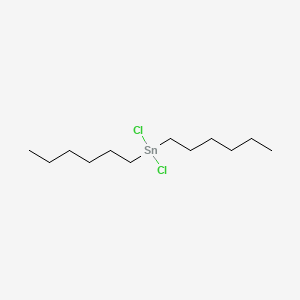
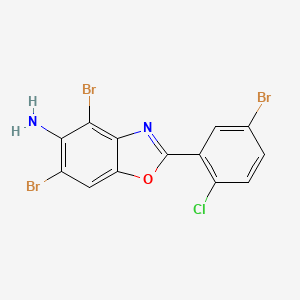
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
